PX-866-17OH

PI3K inhibition Oncology Biochemical assay

This is the active 17-hydroxy metabolite of PX-866 with distinct potency (PI3Kα IC50=14 nM vs. 39 nM parent). Its irreversible covalent binding ensures prolonged target engagement, while clinically-validated human PK parameters enable translational modeling. Do not substitute with parent drug or ATP-competitive inhibitors—doing so alters potency and mechanism, compromising data reproducibility.

Molecular Formula C29H37NO8
Molecular Weight 527.6 g/mol
Cat. No. B593762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePX-866-17OH
Synonyms(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[(di-2-propen-1-ylamino)methylene]-4a,5,6,6a,7,8,9,9a-octahydro-7,11-dihydroxy-4-(methoxymethyl)-4a,6a-dimethyl-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione
Molecular FormulaC29H37NO8
Molecular Weight527.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3
InChIKeySTKVQJOXRFVEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PX-866-17OH: A Potent, Irreversible Pan-PI3K Inhibitor and Active Metabolite of Sonolisib


PX-866-17OH (CAS 1012327-63-7) is the primary active 17-hydroxy metabolite of the clinical-stage PI3K inhibitor PX-866 (Sonolisib). It functions as an irreversible, pan-isoform inhibitor of class I phosphoinositide 3-kinases (PI3Ks), demonstrating potent biochemical inhibition of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ [1]. As a wortmannin analog, PX-866-17OH retains the covalent, irreversible binding mechanism of the natural product but with improved metabolic stability [2]. This compound is widely utilized in preclinical oncology research to interrogate PI3K/Akt/mTOR signaling and validate target engagement in tumor models.

Why PX-866-17OH Cannot Be Substituted with Generic PI3K Inhibitors


The practice of substituting PX-866-17OH with other pan-PI3K inhibitors—including its own parent compound PX-866—is not scientifically valid for precise experimental replication. PX-866-17OH exhibits a distinct biochemical potency profile across PI3K isoforms relative to the parent drug, with significantly lower IC50 values for PI3Kα (14 nM vs. 39 nM) and PI3Kβ (57 nM vs. 88 nM) [1]. Furthermore, unlike many reversible ATP-competitive PI3K inhibitors, PX-866-17OH acts through an irreversible covalent mechanism, leading to prolonged target engagement and distinct pharmacodynamic effects [2]. These quantifiable differences in potency, isoform selectivity, and mechanism of action directly impact experimental outcomes in cellular and in vivo models, making generic substitution a source of irreproducible data.

Quantitative Differentiation Evidence for PX-866-17OH vs. Comparators


Superior Potency Against PI3Kα and PI3Kβ Compared to Parent Compound PX-866

PX-866-17OH exhibits significantly enhanced potency against the clinically relevant PI3Kα and PI3Kβ isoforms relative to its parent compound, PX-866. This represents a key differentiation for researchers requiring maximal target inhibition at lower compound concentrations. [1][2]

PI3K inhibition Oncology Biochemical assay

Comparative Biochemical Potency Profile Across PI3K Isoforms

PX-866-17OH displays a distinct isoform inhibition profile with a clear rank order of potency: PI3Kα > PI3Kβ > PI3Kγ ≈ PI3Kδ. This pattern differs from some other pan-PI3K inhibitors and provides a reference standard for studies requiring defined isoform activity.

Isoform selectivity Biochemical pharmacology Kinase profiling

Irreversible Covalent Binding Mechanism as a Differentiator from Reversible ATP-Competitive Inhibitors

PX-866-17OH functions as an irreversible covalent inhibitor of PI3K, forming a stable bond with the p110 catalytic subunit. This mechanism contrasts sharply with the majority of clinical and preclinical PI3K inhibitors (e.g., Pictilisib/GDC-0941, Copanlisib/BAY 80-6946) that act via reversible ATP competition. [1][2]

Irreversible inhibition Covalent inhibitor Mechanism of action

Human Pharmacokinetic Validation: Clinically Relevant Exposure Parameters for 17-OH-PX-866

Clinical pharmacokinetic data from a Phase I trial provides quantifiable exposure parameters for the 17-OH metabolite following oral administration of 8 mg PX-866. These human-derived values are essential for researchers designing in vivo studies to mimic clinically relevant drug levels. [1]

Pharmacokinetics Human plasma Metabolite exposure

Prolonged Target Engagement In Vivo: Sustained pAkt Inhibition in Xenograft Models

In HT-29 colon tumor xenografts, a single oral dose of PX-866 (which generates PX-866-17OH in vivo) produced up to 80% inhibition of phospho-Ser473-Akt, a proximal biomarker of PI3K pathway activity. Notably, recovery of pAkt signaling required more than 48 hours. [1] This sustained effect is a hallmark of irreversible inhibition.

Pharmacodynamics Tumor xenograft pAkt inhibition

Validated Research and Industrial Applications for PX-866-17OH


Preclinical In Vitro Studies Requiring Maximal PI3Kα/β Inhibition

Based on its superior potency against PI3Kα (IC50 = 14 nM) and PI3Kβ (IC50 = 57 nM) compared to the parent compound PX-866 [1], PX-866-17OH is the preferred tool compound for cellular assays where strong inhibition of these specific isoforms is required. This includes studies in PTEN-null or PIK3CA-mutant cancer cell lines where PI3Kα and PI3Kβ are key drivers of proliferation and survival. The lower IC50 values allow for the use of reduced compound concentrations, minimizing solvent-related artifacts and off-target effects.

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

PX-866-17OH's irreversible covalent mechanism of action results in prolonged inhibition of PI3K signaling, as demonstrated by >48-hour suppression of pAkt in tumor xenograft models [2]. This property makes it an ideal candidate for preclinical studies where continuous pathway suppression is desired, such as assessing tumor growth inhibition or evaluating combination therapies with intermittent dosing schedules. The extended pharmacodynamic effect reduces the need for frequent compound administration, simplifying experimental logistics and potentially improving animal welfare.

Human Pharmacokinetic/Pharmacodynamic Modeling and Simulation

For researchers conducting translational PK/PD modeling, the availability of clinically validated human pharmacokinetic parameters for 17-OH-PX-866 (Cmax = 2.39 ng/mL, AUCINF = 5.77 h*ng/mL) [3] provides a critical benchmark. These data allow for the calibration of preclinical PK/PD models to predict human-equivalent exposures, facilitating the design of in vivo studies that more accurately reflect clinical drug levels. This is particularly valuable for projects aiming to bridge the gap between preclinical efficacy and early clinical development.

Investigating Resistance Mechanisms to Covalent PI3K Inhibitors

The irreversible binding mode of PX-866-17OH differentiates it from the more common reversible ATP-competitive PI3K inhibitors [4]. This makes it a valuable tool for generating and studying resistance models. Researchers can use PX-866-17OH to select for resistant clones in long-term cell culture assays and then characterize the resulting genetic and biochemical adaptations. Such studies provide insight into potential clinical resistance mechanisms to this class of covalent kinase inhibitors and inform next-generation drug design.

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